Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 131684-77-0
VCID: VC21249694
InChI: InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1
SMILES: C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C39H44O6
Molecular Weight: 608.8 g/mol

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside

CAS No.: 131684-77-0

Cat. No.: VC21249694

Molecular Formula: C39H44O6

Molecular Weight: 608.8 g/mol

* For research use only. Not for human or veterinary use.

Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside - 131684-77-0

Specification

CAS No. 131684-77-0
Molecular Formula C39H44O6
Molecular Weight 608.8 g/mol
IUPAC Name (3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Standard InChI InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1
Standard InChI Key UJKZBFGKKCLGDY-HZZPCSLVSA-N
Isomeric SMILES C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
SMILES C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator